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Compound of Interest

Compound Name: Valbilan

Cat. No.: B1672323 Get Quote

Disclaimer: Initial searches for a compound named "Valbilan" did not yield any specific

chemical entity or associated synthesis data. It is presumed that "Valbilan" may be a

placeholder or a novel compound not yet described in publicly available literature. Therefore,

this guide will focus on Oseltamivir, the active ingredient in Tamiflu®, as a representative

example of a complex pharmaceutical agent with a well-documented and challenging

synthesis. This document is structured to meet the detailed technical and formatting

requirements of the original request.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Oseltamivir
Oseltamivir is an antiviral drug used for the treatment and prophylaxis of influenza A and

influenza B infections. It is a potent and selective inhibitor of the neuraminidase enzyme, which

is crucial for the replication and propagation of the influenza virus. As a prodrug, oseltamivir is

administered orally as oseltamivir phosphate and is rapidly hydrolyzed by hepatic esterases to

its active form, oseltamivir carboxylate.

The chemical synthesis of oseltamivir is a significant challenge in medicinal and process

chemistry. The molecule possesses three stereocenters, meaning only one of eight possible

stereoisomers is the active drug.[1] The original and most commercially utilized synthesis,

developed by Gilead Sciences and later optimized by Hoffmann-La Roche, famously starts

from (-)-shikimic acid, a natural product harvested from Chinese star anise (Illicium verum).[1]
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The limited availability and fluctuating cost of this starting material have spurred extensive

research into alternative, shikimic acid-independent synthetic routes.

This guide provides a detailed overview of the Roche industrial synthesis of oseltamivir,

methods for its purification, and its mechanism of action.

Mechanism of Action: Neuraminidase Inhibition
Oseltamivir's therapeutic effect is derived from its ability to interrupt the life cycle of the

influenza virus. The active metabolite, oseltamivir carboxylate, is a transition-state analogue of

sialic acid, the natural substrate for the viral neuraminidase enzyme.

Viral Release: After replicating within a host cell, new influenza virions bud from the cell

membrane. They are initially tethered to the cell surface via an interaction between viral

hemagglutinin and sialic acid residues on the host cell's glycoproteins.[2]

Neuraminidase Function: The viral neuraminidase enzyme cleaves these sialic acid

residues, releasing the newly formed virions and allowing them to infect other cells.[3]

Inhibition: Oseltamivir carboxylate competitively binds to the active site of the neuraminidase

enzyme with high affinity.[3][4] This blockage prevents the cleavage of sialic acid, causing

the new virions to remain aggregated at the host cell surface and unable to propagate the

infection.[4]
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Oseltamivir's mechanism as a neuraminidase inhibitor.

Synthesis of Oseltamivir from (-)-Shikimic Acid
The industrial synthesis of oseltamivir is a multi-step process that requires precise control of

stereochemistry. The following workflow outlines the key transformations in the widely used

azide-based route starting from (-)-shikimic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1672323?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(-)-Shikimic Acid

Step 1: Esterification &
Mesylation

Trimesylate Intermediate

Step 2: Epoxidation

Key Epoxide Intermediate

Step 3: Azide Ring-Opening

Azido Diol Intermediate

Step 4: Azide Reduction

Amino Diol Intermediate

Step 5: Acetylation

N-Acetyl Intermediate

Step 6: Phosphate Salt Formation

Oseltamivir Phosphate

Click to download full resolution via product page

Key stages in the industrial synthesis of Oseltamivir.
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Data Presentation: Reaction Yields
The efficiency of each step is critical for the overall viability of the synthesis. The table below

summarizes typical yields for the key transformations.

Step No. Transformation Key Reagents Typical Yield (%)

1
Esterification &

Mesylation

EtOH, SOCl₂, MsCl,

Et₃N
~85-90

2 Epoxidation K₂CO₃, MeOH ~90-95

3 Azide Ring-Opening NaN₃, NH₄Cl ~80-85

4 Azide Reduction H₂, Pd/C ~95

5 Acetylation Ac₂O, Pyridine ~90

6
Phosphate Salt

Formation
H₃PO₄, EtOH >95

- Overall Yield - ~35-45

Note: Yields are representative and can vary based on specific process optimizations.

Purification of Oseltamivir Phosphate
The final active pharmaceutical ingredient (API) must meet stringent purity requirements. The

primary method for purifying the crude oseltamivir phosphate obtained from the synthesis is

recrystallization.

The crude product is dissolved in a suitable solvent system, often involving water, ethanol, or a

mixture thereof, at an elevated temperature.[5] The solution may be treated with activated

carbon to remove colored impurities.[5] Upon controlled cooling, the highly pure oseltamivir

phosphate crystallizes out of the solution, leaving impurities behind in the mother liquor. The

resulting crystals are then filtered, washed with a cold solvent, and dried under vacuum to yield

the final product with a purity typically exceeding 99.5%.[1][5]

Data Presentation: Purity Specifications
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Parameter Specification Analytical Method

Purity ≥ 99.0% HPLC

Maximum Single Impurity ≤ 0.1% HPLC

Total Impurities ≤ 1.0% HPLC

Source: Representative data from process patents.[5]

Experimental Protocols
The following sections provide detailed methodologies for key stages of the synthesis and the

final purification step.

Protocol: Synthesis of Key Epoxide Intermediate
This protocol covers the initial steps of converting (-)-shikimic acid to the crucial epoxide

intermediate.

Esterification: (-)-Shikimic acid (1.0 eq) is suspended in anhydrous ethanol. The mixture is

cooled to 0°C, and thionyl chloride (1.2 eq) is added dropwise. The reaction is allowed to

warm to room temperature and stirred for 12-16 hours. The solvent is removed under

reduced pressure to yield the ethyl shikimate.

Mesylation: The crude ethyl shikimate is dissolved in pyridine. The solution is cooled to 0°C,

and methanesulfonyl chloride (MsCl, 3.3 eq) is added portion-wise. The reaction is stirred at

0°C for 4 hours. The mixture is then worked up by pouring into ice-water and extracting with

ethyl acetate. The organic layers are combined, washed with dilute HCl and brine, dried over

Na₂SO₄, and concentrated to give the trimesylate intermediate.

Epoxidation: The trimesylate intermediate is dissolved in methanol. Anhydrous potassium

carbonate (K₂CO₃, 2.5 eq) is added, and the suspension is stirred vigorously at room

temperature for 18-24 hours. The reaction is filtered, and the filtrate is concentrated. The

residue is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to

afford the pure epoxide intermediate.
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Protocol: Synthesis of N-Acetyl Intermediate from
Epoxide
This protocol details the conversion of the epoxide to the penultimate intermediate.

Azide Ring-Opening: The epoxide intermediate (1.0 eq) is dissolved in a mixture of acetone

and water (10:1). Sodium azide (NaN₃, 3.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq) are

added. The mixture is heated to reflux and stirred for 24 hours. After cooling, the solvent is

evaporated, and the residue is extracted with ethyl acetate. The organic phase is washed,

dried, and concentrated to yield the azido diol.

Azide Reduction: The azido diol is dissolved in methanol. Palladium on carbon (10% Pd/C,

0.05 eq) is added. The flask is evacuated and backfilled with hydrogen gas (H₂). The

reaction is stirred under a hydrogen atmosphere (balloon pressure) for 12 hours. The mixture

is then filtered through Celite®, and the filtrate is concentrated to give the crude amino diol.

Acetylation: The crude amino diol is dissolved in anhydrous pyridine and cooled to 0°C.

Acetic anhydride (Ac₂O, 1.5 eq) is added dropwise. The reaction is stirred at 0°C for 2 hours

and then at room temperature for an additional 4 hours. The solvent is removed in vacuo,

and the residue is purified by column chromatography to yield the N-acetyl intermediate.

Protocol: Purification by Recrystallization
This protocol describes the final purification of oseltamivir phosphate.

The crude oseltamivir phosphate is added to a 95:5 (v/v) mixture of ethanol and water

(approximately 10 mL per gram of crude product).[5]

The mixture is heated to 70-75°C with stirring until all solids are dissolved.

Activated carbon (2% w/w) is added, and the mixture is held at reflux for 30 minutes.[5]

The hot solution is filtered through a pre-warmed filter to remove the activated carbon.

The filtrate is allowed to cool slowly to room temperature and then further cooled to 0-4°C for

4-6 hours to complete crystallization.
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The resulting white crystalline solid is collected by vacuum filtration.

The crystals are washed with a small volume of cold, anhydrous ethanol.

The purified oseltamivir phosphate is dried under vacuum at 40°C to a constant weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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